molecular formula C14H16N2+2 B3136312 Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- CAS No. 41491-90-1

Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl-

Cat. No. B3136312
CAS RN: 41491-90-1
M. Wt: 212.29 g/mol
InChI Key: XRIOCMZNEKUBEW-UHFFFAOYSA-N
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Description

Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl-, also known as trans-1,2-Bis(4-Pyridyl)ethylene, is a chemical compound with the formula C12H10N2 . It is a structurally diverse pyridinium salt that is quite familiar in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 182.2212 .


Chemical Reactions Analysis

While specific chemical reactions involving Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl- were not found in the retrieved papers, pyridinium salts in general have been highlighted for their reactivity .

Scientific Research Applications

Structural Diversity in Metal Complexes

The use of pyridinium-based ligands, such as 4,4'-dipyridyldisulfide (4DPDS), has been explored in the preparation and structural characterization of metal complexes. These complexes exhibit a wide range of structural types, including macrocycles, zigzags, helices, and repeated rhomboids, highlighting the ligand's ability to provide structural diversity and guest inclusion properties due to its twisted structure and axial chirality (R. Horikoshi & T. Mochida, 2006).

Ionic Liquid-Modified Materials

Pyridinium derivatives are instrumental in the development of ionic liquid-modified materials, applied in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with ionic liquids, including pyridinium, enhances selectivity and sensitivity in various analytical applications, demonstrating the potential for future exploitation in material science (L. Vidal, M. Riekkola, & A. Canals, 2012).

Acidity Studies in Zeolites and Catalysts

Research utilizing nuclear magnetic resonance techniques on pyridine and pyridinium ions has provided insights into the acidity of zeolites and related catalysts. These studies have helped in determining the total concentration of protons, understanding the microdynamics of pyridine-loaded H-Y zeolites, and evaluating the strength of acidity of OH groups, contributing to advancements in catalytic activity research (H. Pfeifer, D. Freude, & M. Hunger, 1985).

Electrochemical Sensors for Paraquat Detection

The development of electrochemical sensors incorporating pyridinium structures, such as paraquat, highlights the significance of these derivatives in environmental monitoring. These sensors, with modifications like noble metals and polymers, offer high selectivity and sensitivity for detecting paraquat in complex matrices, emphasizing the importance of pyridinium derivatives in constructing efficient analytical tools for food safety and environmental protection (F. Laghrib et al., 2020).

Environmental and Health Risks of Herbicide Paraquat

Studies on paraquat, a widely used pyridinium herbicide, have assessed its environmental and health risks, including its potential role in Parkinson's disease. These investigations underline the critical need for regulating paraquat emissions and highlight the broader implications of pyridinium derivatives on human health and the environment (W. Tsai, 2013).

properties

IUPAC Name

1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIOCMZNEKUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405439
Record name Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41491-90-1
Record name Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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